![molecular formula C21H18ClN5O4 B2518525 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 895016-14-5](/img/structure/B2518525.png)
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4 and its molecular weight is 439.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has gained attention due to its potential biological activities, particularly in oncology and as kinase inhibitors. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core.
- A chlorophenyl substituent.
- A dimethoxyphenyl acetamide group.
This unique configuration contributes to its interaction with biological targets.
Research indicates that compounds with similar structures can act as cyclin-dependent kinase (CDK) inhibitors , particularly targeting CDK2. This inhibition can disrupt cell cycle progression and induce apoptosis in cancer cells .
Target Proteins
- CDK2 : Involved in cell cycle regulation.
- Death-associated protein kinase 3 (DAPK3) : Plays a role in apoptosis and is implicated in various cancers .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidines:
- Inhibition of Cell Proliferation : The compound has shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
- Mechanisms of Action : The compound may exert its effects by:
Case Studies
A notable study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative activity against the NCI 60 human tumor cell line panel. Among these, specific derivatives exhibited potent activity, significantly increasing apoptosis markers such as caspase-3 levels .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest favorable drug-like characteristics:
- LogP : Less than 4 indicates good membrane permeability.
- Molecular Weight : Typically around 400 g/mol, which is conducive for oral bioavailability .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other pyrazolo[3,4-d]pyrimidines:
Aplicaciones Científicas De Investigación
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF7 (breast cancer) | 1.88 |
A549 (lung cancer) | 26 |
HepG2 (liver cancer) | 0.74 mg/mL |
These findings indicate the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.
Anti-inflammatory Effects
The structural features of the compound suggest potential anti-inflammatory properties. Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For instance:
Compound | Target Enzyme | IC50 (μmol) |
---|---|---|
Compound D | COX-2 | 0.04 ± 0.02 |
Celecoxib | COX-2 | 0.04 ± 0.01 |
Such data suggest that this compound may also serve as an anti-inflammatory agent.
Case Studies and Research Findings
Several case studies have documented the use of pyrazolo[3,4-d]pyrimidine derivatives:
- Tumor Reduction : A study evaluating a related compound showed promising results in reducing tumor size in animal models.
- Inflammation Markers : Research highlighted the compound's role in reducing inflammatory markers in induced models of inflammation.
These findings support the therapeutic potential of this compound in clinical settings.
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-30-15-6-7-17(18(9-15)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)14-5-3-4-13(22)8-14/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHWRACHCNIKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.